5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C4H6ClN3.2HCl and a molecular weight of 204.49 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that pyrazole derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways due to their wide spectrum of biological activities .
Result of Action
Pyrazole derivatives are known to have a wide range of biological effects, which suggests that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 5-chloro-1-methyl-1H-pyrazol-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or other condensation products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds, such as:
- 5-Methyl-1H-pyrazol-4-amine dihydrochloride
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
- 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
These compounds share a similar pyrazole core structure but differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-1-methylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDNEGUSDVXBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989672-54-9 |
Source
|
Record name | 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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